molecular formula C9H16Cl2N2O B2552332 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride CAS No. 2567498-80-8

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride

Cat. No.: B2552332
CAS No.: 2567498-80-8
M. Wt: 239.14
InChI Key: KVBOTLMCPCGMLT-UHFFFAOYSA-N
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Description

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol dihydrochloride is a heterocyclic amino alcohol salt characterized by a pyridine ring substituted with a methyl group at the 6-position and a propanolamine side chain. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Its structure combines a pyridine moiety, which contributes to aromatic interactions, and an amino alcohol backbone, enabling hydrogen bonding and chiral recognition.

Properties

IUPAC Name

2-amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-7-3-2-4-9(11-7)5-8(10)6-12;;/h2-4,8,12H,5-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBOTLMCPCGMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride typically involves the reaction of 6-methylpyridine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

2-Amino-3-(pyridin-2-yl)propan-1-ol Dihydrochloride
  • Structure : Lacks the 6-methyl group on the pyridine ring.
  • Molecular Formula : C₈H₁₄Cl₂N₂O .
  • Molecular Weight : 225.11 g/mol .
  • Key Differences :
    • The absence of the 6-methyl group reduces steric hindrance and lipophilicity compared to the target compound.
    • This analog is marketed as a "versatile small molecule scaffold" for drug discovery, suggesting broader applicability in medicinal chemistry .
(6-Chloropyridin-2-yl)methanamine Dihydrochloride
  • Structure : Features a 6-chloro substituent on pyridin-2-yl and a methanamine side chain.
  • Molecular Formula : C₆H₈Cl₃N₂ .
  • The shorter methanamine chain (vs. propanolamine) limits hydrogen-bonding capacity .
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol Dihydrochloride
  • Structure: Substituted at pyridin-3-yl with a 6-chloro group and an ethanol backbone.
  • Molecular Formula : C₇H₁₁Cl₃N₂O .
  • Molecular Weight : 245.53 g/mol .
  • Key Differences: The 3-position substitution alters steric and electronic interactions compared to pyridin-2-yl derivatives. Ethanol chain length may reduce conformational flexibility relative to propanol analogs .

Heterocycle Variations

L-Histidinol Dihydrochloride (Imidazole Derivative)
  • Structure : Contains a 1H-imidazol-5-yl group instead of pyridine.
  • Molecular Formula : C₆H₁₃Cl₂N₃O .
  • Molecular Weight : 214.09 g/mol .
  • Key Differences: The imidazole ring is more basic and participates in hydrogen bonding via its NH group. Demonstrates bioinorganic medicinal chemistry applications, such as metal coordination .
2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride
  • Structure : Imidazole substituted at the 4-position.
  • Purity : 95% .
  • Key Differences :
    • The 4-imidazolyl group may influence binding to histamine receptors or enzymes like histidine decarboxylase .

Backbone Modifications

(S)-2-Amino-3-(4-aminophenyl)propan-1-ol
  • Structure: Replaces pyridine with a 4-aminophenyl group.
  • The primary amine on the phenyl group introduces additional reactivity .
2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid Dihydrochloride
  • Structure : Features a carboxylic acid group instead of an alcohol.
  • Molecular Formula : C₈H₁₁Cl₃N₂O₂ .
  • Molecular Weight : 273.55 g/mol .

Structural and Functional Impact Analysis

Substituent Effects

  • Methyl groups are electron-donating, slightly raising the pyridine ring’s electron density .
  • 6-Chloro () :
    • Electron-withdrawing effect lowers pyridine basicity and may alter binding to targets like nicotinic acetylcholine receptors .

Heterocycle Influence

  • Pyridine vs. Imidazole :
    • Pyridine’s aromatic nitrogen enables coordination with metal ions or acidic residues in proteins.
    • Imidazole’s NH group facilitates stronger hydrogen bonding and participation in enzymatic mechanisms .

Pharmacological Relevance

  • The target compound’s dihydrochloride salt form improves aqueous solubility, critical for in vivo applications.
  • Analogous compounds, such as L-histidinol dihydrochloride, are used in studies of histidine biosynthesis and enzyme inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Heterocycle Key Properties/Applications Reference
2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol dihydrochloride C₉H₁₆Cl₂N₂O Not explicitly provided 6-methylpyridin-2-yl High solubility, chiral scaffold N/A
2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride C₈H₁₄Cl₂N₂O 225.11 Pyridin-2-yl Versatile drug discovery scaffold
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₈Cl₃N₂ 209.67 6-chloropyridin-2-yl Electron-withdrawing substituent
L-Histidinol dihydrochloride C₆H₁₃Cl₂N₃O 214.09 1H-imidazol-5-yl Metal coordination, enzyme studies
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride C₇H₁₁Cl₃N₂O 245.53 6-chloropyridin-3-yl Ethanol backbone, chiral center

Biological Activity

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride, with the molecular formula C9H14N2O·2ClH, is a pyridine derivative that has garnered attention for its biological activity. This compound is primarily utilized in research settings due to its potential interactions with various biological targets, including enzymes and receptors.

The compound is characterized by the following properties:

PropertyDetails
Molecular Formula C9H14N2O·2ClH
Molecular Weight 223.14 g/mol
IUPAC Name This compound
CAS Number 2567498-80-8

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can modulate enzyme activity and influence metabolic pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
  • Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which help in mitigating oxidative stress in cells.
  • Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound has been noted to exhibit anti-inflammatory effects in various models, suggesting its potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with the compound resulted in reduced apoptosis and improved cell viability under oxidative stress conditions. This suggests a potential application in neurodegenerative diseases.

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound led to a significant reduction in pro-inflammatory cytokines. This finding supports its potential therapeutic role in inflammatory diseases.

Study 3: Enzyme Modulation

Research indicated that this compound can inhibit certain metabolic enzymes, leading to altered metabolic profiles in treated cells. This modulation could have implications for drug development targeting metabolic disorders.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameBiological Activity
3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochlorideModerate anti-inflammatory effects
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amineNeuroprotective effects observed

Q & A

Q. What crystallization conditions yield high-quality single crystals for XRD?

  • Protocol : Slow vapor diffusion (EtOH/H₂O, 1:3) at 4°C. Use SHELXL for refinement; typical R-factor < 0.05. Key metrics: space group P2₁, Z = 4 .

Q. How to optimize reaction scalability without compromising enantiopurity?

  • Process :
  • Continuous flow : Use a microreactor (residence time 10 min, 50°C) for nitro reduction.
  • In-line monitoring : FTIR to track amine formation (peak ~1650 cm⁻¹) .

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